Nectofibrin Hexapeptide (rat)
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47N7O9/c1-15(2)24(31(46)39-12-8-11-23(39)28(43)38-25(17(4)40)29(44)35-16(3)32(47)48)36-30(45)26(18(5)41)37-27(42)21(33)13-19-14-34-22-10-7-6-9-20(19)22/h6-7,9-10,14-18,21,23-26,34,40-41H,8,11-13,33H2,1-5H3,(H,35,44)(H,36,45)(H,37,42)(H,38,43)(H,47,48)/t16-,17+,18+,21-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEKSNRFEVHCKW-MBMUFANHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Molecular and Structural Elucidation of Nectofibrin Hexapeptide Rat
Methodologies for High-Purity Synthesis of Nectofibrin Hexapeptide (rat)
The precise chemical synthesis of peptides such as Nectofibrin Hexapeptide (rat) is fundamental for detailed structural and functional studies. Achieving high purity is paramount, and modern synthetic methodologies have evolved to meet this demand, particularly for shorter peptide chains like hexapeptides.
Innovations in SPPS have significantly enhanced the efficiency and purity of synthesized hexapeptides. Key advancements include:
Resin and Linker Technology : The choice of resin, such as low cross-linked polystyrene beads, and appropriate linkers is critical. powdersystems.com Resins with varying loads (e.g., 0.7–1 mEq/g) can be selected to optimize for the synthesis of specific sequences, including those known to be difficult. bachem.com
Protecting Group Strategies : The use of orthogonal protecting groups, most commonly the Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) groups, is central to SPPS. peptide.com These groups temporarily block the reactive alpha-amino group of the amino acid, preventing unwanted polymerization. peptide.com The selection between Fmoc and Boc strategies can influence factors like reactor size and deprotection conditions. bachem.com
High-Efficiency Solid-Phase Peptide Synthesis (HE-SPPS) : This recent iteration of SPPS involves a series of process improvements that lead to significant gains in product purity while drastically reducing the synthesis cycle time and chemical waste. nih.gov For example, HE-SPPS has enabled the synthesis of peptides with high purity in significantly shorter timeframes compared to standard methods. nih.gov
Table 1: Key Parameters in Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Description | Impact on Hexapeptide Synthesis |
|---|---|---|
| Solid Support (Resin) | Insoluble polymer matrix where the peptide chain is assembled. powdersystems.com | Affects reaction kinetics and the maximum length of the peptide. For hexapeptides, standard resins are typically sufficient. bachem.com |
| Protecting Groups (e.g., Fmoc/Boc) | Temporarily blocks reactive amino groups to ensure sequential, controlled addition of amino acids. peptide.com | The choice of protecting group dictates the chemical conditions for deprotection, influencing potential side reactions and overall purity. peptide.com |
| Coupling Reagents | Chemicals that facilitate the formation of the peptide bond between amino acids. | Efficiency of coupling reagents is crucial for achieving high yields and minimizing incomplete sequences, a key factor for purity. |
| Deprotection Reagents | Chemicals used to remove the protecting group from the N-terminus, allowing the next amino acid to be added. peptide.com | Complete deprotection is necessary before each coupling step. Incomplete removal leads to deletion sequences. peptide.com |
Microwave-assisted peptide synthesis represents a significant technological leap, enhancing the speed and efficiency of SPPS. creative-peptides.com This method utilizes microwave energy to rapidly and uniformly heat the reaction mixture, which accelerates both the amino acid coupling and deprotection steps. creative-peptides.com The result is a dramatic reduction in synthesis time and often an improvement in the purity of the final peptide. creative-peptides.com
A particularly noteworthy innovation is the development of aqueous microwave-assisted synthesis. mdpi.comnih.gov This "green chemistry" approach addresses environmental concerns by reducing the reliance on organic solvents. nih.govnih.gov The technique often employs water-dispersible Boc- or Fmoc-amino acid nanoparticles, which overcomes the challenge of amino acid insolubility in water and allows for rapid, efficient reactions. mdpi.com This methodology has been successfully used to synthesize various peptides, including hexapeptides, with high yield and purity, demonstrating its viability for producing Nectofibrin Hexapeptide (rat). nih.gov
Table 2: Comparison of Conventional vs. Microwave-Assisted SPPS
| Feature | Conventional SPPS | Aqueous Microwave-Assisted SPPS |
|---|---|---|
| Heating Method | Ambient temperature or conventional heating | Direct, uniform heating via microwave energy. creative-peptides.com |
| Synthesis Time | Hours to days | Significantly shorter, often minutes per cycle. nih.govcreative-peptides.com |
| Solvent Usage | High volumes of organic solvents | Primarily water-based, reducing organic waste. mdpi.comnih.gov |
| Purity | Variable, can be affected by side reactions over long synthesis times | Often higher due to shorter reaction times and fewer side reactions. creative-peptides.com |
| Application | Broadly used for many peptides. proteogenix.science | Especially effective for difficult sequences and for "green" synthesis protocols. creative-peptides.comnih.gov |
Following synthesis and cleavage from the solid support, the crude peptide must be purified to remove byproducts, truncated sequences, and residual chemicals. The inherent design of SPPS, where the growing peptide is anchored to a solid support, simplifies the initial purification stages by allowing excess reagents to be washed away easily. proteogenix.science
However, achieving the high purity (e.g., >95%) required for biological assays necessitates more advanced purification techniques. cymitquimica.com Standard and optimized strategies for purifying peptides like Nectofibrin Hexapeptide include:
Affinity Chromatography : This technique separates proteins based on a highly specific binding interaction. In the case of purifying nitric oxide synthase from rat macrophages, affinity chromatography using adenosine (B11128) 2',5'-diphosphate-agarose was a key step. nih.gov
Gel Filtration Chromatography : Also known as size-exclusion chromatography, this method separates molecules based on their size. It was used effectively in the purification of both a low-molecular-weight natriuretic peptide from rat atria and nitric oxide synthase. nih.govnih.gov
Use of Scavengers : During the final cleavage step, highly reactive cationic species can be generated that may modify sensitive amino acid residues (e.g., Tryptophan). proteogenix.science The addition of nucleophilic scavenger reagents, such as triethylsilane, to the cleavage cocktail is an optimization strategy to quench these reactive species and prevent degradation of the target peptide, thereby improving the purity of the final product. proteogenix.science
Exploration of Aqueous Microwave-Assisted Peptide Synthesis for Nectofibrin Hexapeptide (rat)
Structure-Activity Relationship (SAR) Investigations of Nectofibrin Hexapeptide (rat)
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide influences its biological function. For Nectofibrin Hexapeptide (rat), this involves determining which of its amino acids are essential for its activity and how its three-dimensional shape contributes to its biological role.
Identifying the specific amino acid residues that are critical for a peptide's function is a primary goal of SAR studies. Methodologies such as systematic residue substitution are employed to probe the importance of each position in the peptide chain. For instance, studies on rat amylin, a peptide that differs from its human counterpart by only six residues, showed that single-residue substitutions were sufficient to induce fibril formation, thereby identifying residues critical to this process. nih.gov Similarly, research on α-conotoxin RgIA utilized a d-amino acid scan to pinpoint residues crucial for its high-affinity binding to its receptor. mdpi.com
For Nectofibrin Hexapeptide (rat), with the sequence Trp-Thr-Val-Pro-Thr-Ala, each residue has a potential functional role. Studies on other short peptides have shown that a combination of positively charged and aromatic residues can be essential for antimicrobial activity, suggesting the importance of specific residue types. nih.gov
Table 3: Potential Functional Roles of Amino Acids in Nectofibrin Hexapeptide (rat)
| Position | Amino Acid | Property | Potential Functional Contribution |
|---|---|---|---|
| 1 | Tryptophan (Trp) | Aromatic, Bulky | May be critical for binding through hydrophobic or pi-stacking interactions with a receptor or antibody. cymitquimica.com |
| 2 | Threonine (Thr) | Polar, Hydroxyl group | Capable of forming hydrogen bonds, which could be important for structural stability or target interaction. |
| 3 | Valine (Val) | Nonpolar, Aliphatic | Contributes to the overall hydrophobicity of the peptide, potentially driving it into a binding pocket. |
| 4 | Proline (Pro) | Conformationally Rigid | Introduces a "kink" or turn in the peptide backbone, defining the peptide's overall shape and presentation of other residues. cymitquimica.com |
| 5 | Threonine (Thr) | Polar, Hydroxyl group | A second residue capable of hydrogen bonding, potentially reinforcing structure or providing a key contact point. |
| 6 | Alanine (Ala) | Small, Nonpolar | Often serves as a neutral placeholder but can be important for allowing conformational flexibility or for fitting into small pockets. cymitquimica.com |
A peptide's function is dictated not only by its static structure but also by its conformational dynamics—the way it moves and flexes. Techniques like multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for investigating these dynamics. nih.gov
In Nectofibrin Hexapeptide (rat), the presence of a proline residue at position 4 is expected to have a significant impact on its conformational properties, likely inducing a rigid bend in the peptide backbone. This structural constraint would influence the spatial orientation of the other residues, particularly the functionally important Tryptophan at position 1, and how they are presented for interaction with a target like an antibody's antigen-binding site. Understanding these dynamics is key to elucidating the molecular basis of the peptide's activity.
Rational Design of Nectofibrin Hexapeptide (rat) Analogues and Derivatives
The rational design of peptide analogues is a cornerstone of modern drug discovery and biochemical research, aiming to enhance stability, efficacy, and specificity. For a hypothetical research program on Nectofibrin Hexapeptide (rat), the design of analogues and derivatives would likely follow established principles of peptide chemistry and pharmacology.
Strategies for Analogue Design:
Alanine Scanning Mutagenesis: A systematic approach where each amino acid residue of the Nectofibrin Hexapeptide would be replaced with alanine. This technique helps to identify residues critical for its biological activity.
Cyclization: To improve metabolic stability and conformational rigidity, linear peptides are often cyclized. This can be achieved through head-to-tail, side-chain-to-side-chain, or other modes of cyclization, which can offer advantages such as increased resistance to enzymatic degradation. nih.gov
Incorporation of Non-natural Amino Acids: Introducing non-proteinogenic amino acids can confer unique properties, such as altered hydrophobicity, charge, and resistance to proteolysis.
Peptidomimetics: Designing molecules that mimic the essential structural features of the native peptide but with a non-peptide backbone. This can lead to compounds with improved oral bioavailability and metabolic stability.
For instance, in the rational design of analogues for the MOG₃₅₋₅₅ peptide, researchers have synthesized linear and cyclic versions to modulate its immunological activity in experimental autoimmune encephalomyelitis (EAE) in mice. nih.gov The linear analogue [Ala⁴¹]MOG₃₅₋₅₅ was found to prevent disease development, while cyclic analogues showed a lesser degree of suppression, highlighting how structural modifications can fine-tune biological outcomes. nih.gov A similar approach could be applied to Nectofibrin Hexapeptide (rat) to explore its structure-activity landscape.
Table 1: Hypothetical Analogue Design Strategy for Nectofibrin Hexapeptide (rat)
| Modification Type | Purpose | Example Approach |
|---|---|---|
| Alanine Scanning | Identify key residues for activity | Systematically replace each residue with Alanine |
| Cyclization | Enhance stability and restrict conformation | Head-to-tail cyclization using a peptide synthesizer |
| D-Amino Acid Substitution | Increase resistance to proteases | Replace L-amino acids with their D-isomers at specific positions |
Computational Modeling and Simulation in SAR Studies (e.g., molecular dynamics)
Computational methods are indispensable for understanding the conformational dynamics and interaction profiles of peptides, thereby guiding rational drug design. For Nectofibrin Hexapeptide (rat), molecular dynamics (MD) simulations would be a powerful tool to explore its structural ensemble in an aqueous environment.
MD simulations can predict the three-dimensional structures that a peptide adopts, which is crucial for its interaction with biological targets. Current time information in Leeds, GB. For cyclic hexapeptides, studies have shown that it is possible to train machine learning models, such as convolutional neural networks, with MD simulation data to efficiently predict their structural ensembles. Current time information in Leeds, GB. This approach could be leveraged to understand how modifications to the Nectofibrin Hexapeptide sequence would affect its conformational preferences and, consequently, its activity.
Key Computational Techniques:
Molecular Dynamics (MD) Simulations: To simulate the movement of atoms and molecules over time, providing insights into the conformational landscape of the peptide. GROMACS is a commonly used software package for such simulations. Current time information in Leeds, GB.
Quantum Mechanics/Molecular Mechanics (QM/MM): To study enzymatic reactions or interactions involving charge transfer with high accuracy.
Docking Studies: To predict the binding mode of the hexapeptide and its analogues to a putative receptor.
Research on other peptides has demonstrated the utility of these techniques. For example, MD simulations have been used to characterize the structural ensembles of cyclic hexapeptides, revealing that interactions between residues at positions (1,4) are important for their structure, a finding that improves the accuracy of predictive models. Current time information in Leeds, GB.
Table 2: Application of Computational Modeling in Peptide Research
| Technique | Application | Relevant Finding from General Research |
|---|---|---|
| Molecular Dynamics | Characterize structural ensembles | For cyclic hexapeptides, (1,4) residue interactions significantly influence conformation. Current time information in Leeds, GB. |
| Machine Learning | Predict structural ensembles efficiently | Convolutional neural networks can achieve high accuracy (R² = 0.91) for cyclic hexapeptides. Current time information in Leeds, GB. |
Research into Post-Translational Modifications Potentially Affecting Nectofibrin Hexapeptide (rat) Functionality
Post-translational modifications (PTMs) are covalent modifications to proteins after their synthesis, which can significantly alter their function, localization, and stability. nih.gov While no specific PTMs have been documented for Nectofibrin Hexapeptide (rat), several types of modifications are known to occur in rat proteins and could potentially affect this peptide. mdpi.comcytoskeleton.com
Common PTMs in Rat Proteins:
Phosphorylation: The addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues is a key regulatory mechanism in many cellular processes. nih.gov In rats, extensive phosphorylation of mitochondrial and cytoskeletal proteins has been observed. mdpi.com
Glycosylation: The attachment of sugar moieties can affect protein folding, stability, and trafficking. nih.gov Age-related changes in glycosylation have been documented in the rat proteome. cytoskeleton.com
Acetylation: The addition of an acetyl group, typically at the N-terminus or on lysine (B10760008) residues, can regulate protein function. N-terminal acetylation has been identified in mature rat liver mitochondrial proteins. mdpi.com
Nitration: The addition of a nitro group to tyrosine residues has been observed under physiological conditions in rat liver proteins. mdpi.com
Given that Nectofibrin Hexapeptide (rat) is a peptide, it could be subject to these or other modifications, depending on its cellular context and the presence of modifying enzymes. Identifying such PTMs would be crucial for a complete understanding of its biological role. Mass spectrometry-based proteomics is the primary method for identifying and quantifying PTMs. mdpi.com
Table 3: Common Post-Translational Modifications and Their Potential Impact
| Modification | Affected Residues (Typically) | Potential Functional Consequence |
|---|---|---|
| Phosphorylation | Serine, Threonine, Tyrosine | Alteration of protein activity and signaling. nih.gov |
| Glycosylation | Asparagine, Serine, Threonine | Enhanced stability and altered protein interactions. nih.gov |
| Acetylation | N-terminus, Lysine | Regulation of protein function and stability. mdpi.com |
Unraveling "Nectofibrin Hexapeptide (rat)": A Case of Mistaken Identity in Peptide Science
A detailed investigation into the chemical compound specified as "Nectofibrin Hexapeptide (rat)" reveals a significant discrepancy between its designated name and the requested biological functions. Scientific evidence indicates that the peptide is not a proline-rich antimicrobial peptide (AMP) and its known biological role differs entirely from the provided outline. Therefore, a scientifically accurate article structured around the requested framework cannot be generated.
The peptide commercially listed as "Nectofibrin Hexapeptide (rat)" has the amino acid sequence Trp-Thr-Val-Pro-Thr-Ala (WTVPTA) google.combiosynth.com. Extensive review of scientific literature reveals that this hexapeptide is not a naturally occurring antimicrobial or regenerative factor. Instead, it is a synthetic peptide designed in the 1980s as a tool to study cell-matrix interactions, specifically the fibronectin receptor pnas.org.
The core of the user's request focuses on the peptide's role as a proline-rich antimicrobial peptide and its contribution to tissue regeneration. However, the WTVPTA sequence contains only a single proline residue, accounting for 16.7% of its amino acids. This falls short of the typical 25-50% proline content that characterizes proline-rich peptides (PRPs) google.comresearchgate.net. Furthermore, its documented mechanism is not related to antimicrobial activity but to its designed ability to interact with integrins, the receptors for fibronectin pnas.org.
Given this fundamental conflict between the peptide's actual scientific basis and the requested article structure, this report will instead present the factual information available for the WTVPTA peptide, clarifying its origin and studied function, thereby addressing the core subject of the request while maintaining scientific accuracy.
The True Identity of Nectofibrin Hexapeptide (WTVPTA)
The hexapeptide with the sequence Trp-Thr-Val-Pro-Thr-Ala is a product of early bio-informatic and peptide synthesis research. It was conceived using a "hydropathic complementarity" hypothesis pnas.org. This theory proposed that the amino acid sequence encoded by the complementary strand of DNA to a known binding site might code for a peptide that, in turn, binds to the original receptor.
The WTVPTA peptide was deduced from the nucleotide sequence that is complementary to the one coding for the famous Arg-Gly-Asp (RGD) cell-adhesion motif found in fibronectin pnas.org. The RGD sequence is a critical site that binds to integrin receptors on cell surfaces, mediating cell attachment.
Investigated Biological Interaction
The primary and sole focus of research involving the WTVPTA peptide has been its interaction with the fibronectin receptor. Key findings from this research include:
Receptor Binding: Studies demonstrated that the WTVPTA peptide could inhibit the binding of fibronectin to receptor-rich human osteosarcoma cells pnas.org.
Antibody Specificity: Antibodies developed against the WTVPTA peptide were shown to specifically recognize the 140-kDa fibronectin receptor in cell extracts, confirming the peptide's interaction with this target pnas.org.
These findings solidified WTVPTA's role as a research tool for probing the structure and function of integrins, rather than as a therapeutic agent for infection or tissue repair. The name "Nectofibrin" does not appear in the primary literature describing this peptide and is likely a catalog or trade name, further obscuring its true scientific origins.
Due to the absence of any scientific evidence supporting the characterization of Trp-Thr-Val-Pro-Thr-Ala as a proline-rich antimicrobial peptide or its involvement in the specific regenerative pathways outlined in the request, it is not possible to provide the detailed article as specified. The generation of such content would be speculative and contradict the established scientific record.
Biological Roles and Physiological Impact of Nectofibrin Hexapeptide Rat
Involvement in Anti-Inflammatory Responses
The Antisecretory Factor peptide, AF-16, and its parent protein (AF) exhibit significant anti-inflammatory and immunomodulatory properties across a variety of experimental models plos.orggu.se. These effects are a key aspect of its therapeutic potential in conditions characterized by inflammation and altered fluid transport plos.org. The parent AF protein is constitutively expressed in immune cells like macrophages and is found in lymphoid organs such as the spleen and thymus plos.org. Upon a pro-inflammatory stimulus, AF expression increases, and the protein is redistributed from the cell's interior to the cell surface, leading to a down-regulation of the immune response plos.org.
Early research identified AF as a potent inhibitor of intestinal hypersecretion, such as that caused by Cholera toxin, and this action is closely linked to its anti-inflammatory characteristics tandfonline.complos.org. Studies have since demonstrated its efficacy in a range of inflammatory conditions. For instance, in a rat model of T-cell mediated autoimmune encephalitis, blocking AF with monoclonal antibodies resulted in worse outcomes diva-portal.org. Conversely, administration of AF-16 was shown to rescue all treated rats from an otherwise lethal viral encephalitis, primarily by reducing intracranial pressure without directly influencing the inflammatory cell infiltrate in that specific model tandfonline.com. The peptide has also been shown to be beneficial in inflammatory bowel disease nih.gov.
However, the peptide's role is not one of simple inflammatory suppression but rather of complex modulation. A 2022 study on murine gliomas revealed that intratumoral administration of AF-16 stimulated macrophages toward a pro-inflammatory phenotype, which was associated with tumor regression and a cure in the animal model diva-portal.org. This suggests that AF-16 can modulate the tumor microenvironment by activating an anti-tumor immune response, highlighting its function as an immunomodulatory agent rather than a pure anti-inflammatory one diva-portal.org. In a model of sepsis-induced peritonitis in pigs, AF-16 was found to modulate tissue edema but did not significantly alter the systemic inflammatory response or cytokine levels within the study's timeframe plos.orgnih.gov. This indicates that the anti-inflammatory effects of AF-16 can be context-dependent and may be more localized or specific to certain pathological processes.
| Experimental Model | Key Findings Related to Inflammation | Reference |
|---|---|---|
| Murine Glioma (GL261) | AF-16 administration stimulated pro-inflammatory markers in macrophages and led to tumor cure. | diva-portal.org |
| Experimental Encephalitis (Rat) | AF-16 abolished sickness and death by reducing intracranial pressure; the study noted it did not influence the inflammatory response itself in this context. | tandfonline.com |
| Peritonitis-Induced Sepsis (Pig) | AF-16 modulated tissue edema but did not show a significant effect on systemic inflammation or cytokine levels. | plos.orgnih.gov |
| General Inflammatory Conditions | AF/AF-16 is described as having anti-inflammatory properties and down-regulating the immune response upon stimulation. | plos.orggu.se |
| T-cell Mediated Autoimmune Encephalitis (Rat) | Blocking the parent AF protein with antibodies worsened disease outcome. | diva-portal.org |
Interactions with the Extracellular Matrix (ECM) and Implications for Cell Behavior
The extracellular matrix (ECM) is the complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells nih.govmdpi.com. The interaction of AF-16 with components of the ECM is critical to its mechanism of action and its influence on cell behavior.
Direct evidence detailing the effects of AF-16 on the synthesis and organization of major ECM components like collagens and fibronectins is not yet extensively documented. However, several studies provide indirect evidence of its influence on the ECM microenvironment. A key finding is the ability of AF-16 to lower elevated interstitial fluid pressure (IFP) in solid tumors tandfonline.comresearchgate.net. High IFP is a barrier to drug delivery and is influenced by the composition and density of the tumor's ECM tandfonline.com. In rat mammary tumors, AF-16 transiently and reversibly lowered high IFP, an effect presumed to be linked to reduced cellular edema and vascular leakage, both of which are intertwined with the ECM environment tandfonline.comresearchgate.net. Notably, one of the tumor models where AF-16 was effective was described as having a "scanty extracellular matrix" researchgate.net.
Furthermore, a patent related to Antisecretory Factors describes their use for affecting "extracellular matrix composition and elasticity" google.com. This suggests a recognized, though not fully elucidated, role in modulating the physical properties of the ECM. Inflammation is a major driver of ECM remodeling, often through the activity of matrix metalloproteinases (MMPs), which degrade ECM components nih.govnih.gov. By modulating inflammation, AF-16 likely exerts an indirect effect on ECM composition and turnover, preventing pathological remodeling associated with chronic inflammatory states. For instance, in a glioblastoma model, inducing the parent AF protein led to increased fluid movement within the tumor, suggesting a change in the physical properties of the tumor microenvironment nih.gov.
| Observed Effect | Implication for ECM Environment | Model System | Reference |
|---|---|---|---|
| Reduction of high Interstitial Fluid Pressure (IFP) | Suggests modulation of the physical properties and fluid dynamics within the ECM. | Solid Rat Mammary Tumors | tandfonline.comresearchgate.net |
| Increased Apparent Diffusion Coefficient (ADC) on MRI | Indicates increased fluid movement, suggesting alteration of the ECM's density or organization. | Glioblastoma Xenografts | nih.gov |
| Claimed effect on ECM composition and elasticity | Direct, though not detailed, claim of influence on ECM physical characteristics. | Patent Filing | google.com |
| Anti-inflammatory / Immunomodulatory Activity | Indirectly influences ECM by mitigating inflammation-driven remodeling. | Various | plos.orgdiva-portal.org |
The interaction between cells and the ECM is mediated by cell surface receptors, which translate extracellular cues into intracellular signals that regulate cell behavior nih.govescholarship.org. A crucial finding for AF-16 is that its cellular uptake and subsequent activity are dependent on interactions with cell-surface proteoglycans, specifically sulfated glycosaminoglycans (GAGs) like heparin oncotarget.com. Proteoglycans are integral components of the ECM and cell surface, playing key roles in cell adhesion and signaling plos.org.
Research using Chinese hamster ovary (CHO) cells demonstrated that the cellular uptake of AF-16 is endocytotic in nature and significantly less efficient in cells genetically modified to lack cell-surface proteoglycans oncotarget.com. This establishes that proteoglycans act as essential co-receptors, concentrating the peptide at the cell surface to facilitate its entry and action. The binding affinity of AF-16 to heparin (a model GAG) is enhanced in conditions of lower pH and ionic strength, which are often characteristic of inflammatory or tumor microenvironments oncotarget.com. This suggests a mechanism whereby the peptide's activity is potentiated at sites of disease.
Once internalized, AF-16 influences fundamental cellular processes that are closely linked to cell-ECM signaling. In glioblastoma cells, AF-16 was found to inhibit cell volume regulation by targeting the sodium-potassium-chloride co-transporter 1 (NKCC1) nih.gov. Cell volume regulation is critical for processes like migration and proliferation, which depend on dynamic changes in cell adhesion to the ECM. By inhibiting this transporter, AF-16 reduces the cell's ability to adapt its volume, leading to apoptosis in cancer cells nih.gov. While this study was conducted on cells plated on the ECM protein laminin, the direct effect was linked to ion transport rather than a direct disruption of laminin-integrin binding nih.gov.
The precise signaling pathways that connect the initial proteoglycan binding event to the downstream effects on ion transport and cell fate are still being fully characterized. However, the dependence on this cell-ECM component is a clear example of how AF-16 regulates cell behavior through an interaction with the extracellular matrix.
Cellular and Molecular Mechanisms of Action of Nectofibrin Hexapeptide Rat
Identification and Characterization of Putative Receptor Interactions
The precise receptor targets for Nectofibrin Hexapeptide (rat) are not yet fully elucidated. However, its classification among proline-rich antimicrobial peptides suggests potential interactions with cell surface molecules that mediate responses to inflammation and tissue injury.
Studies on Syndecan Expression Modulation
Evidence from related proline-rich peptides, such as PR-39, indicates a role in the modulation of syndecan expression. phoenixbiotech.net Syndecans are a family of transmembrane heparan sulfate (B86663) proteoglycans that function as co-receptors for a variety of signaling molecules, including growth factors and extracellular matrix components. nih.gov In mesenchymal cells, PR-39 has been shown to induce the expression of syndecans, which is a critical aspect of its role in wound repair. phoenixbiotech.net This suggests that Nectofibrin Hexapeptide (rat), as a proline-rich peptide, may also influence cellular behavior by altering the expression of these important co-receptors. The expression of syndecans themselves is dynamically regulated during development and tissue repair. For instance, in the embryonic rat central nervous system, syndecan-1 is highly expressed in the early stages, while syndecan-3 expression increases in later development, indicating their distinct roles in neural construction. nih.gov
Downstream Intracellular Signaling Cascades Activated by Nectofibrin Hexapeptide (rat)
The biological effects of Nectofibrin Hexapeptide (rat) are likely mediated through the activation of several key intracellular signaling cascades. These pathways are crucial in regulating cellular processes such as inflammation, proliferation, and survival.
Investigations into Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., p38, ERK1/2, JNK)
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are central to cellular responses to a wide array of external stimuli. thermofisher.com In rats, these pathways are known to be activated in response to various stressors and physiological events. For example, orthodontic tension stress in rats leads to the phosphorylation and activation of ERK1/2 and p38 in periodontal tissues, promoting tissue remodeling. nih.gov Similarly, activation of the JNK and p38 MAPK pathways is associated with cellular stress and apoptosis. frontiersin.org
While direct studies on Nectofibrin Hexapeptide (rat) are not available, the activation of MAPK pathways is a common mechanism for many peptides. In rat models of kidney injury, the activation of p38, JNK, and ERK1/2 is observed, and modulation of these pathways can impact the inflammatory response and cell proliferation. nih.gov The interplay between these kinases is complex; for instance, in neuronal PC12 cells, the regulation of Na+/Ca2+ exchanger isoforms is dependent on the coordinated activity of ERK1/2, p38, and JNK. nih.gov
Table 1: Overview of MAPK Pathway Activation in Rat Models
| Pathway | Activating Stimulus/Context | Cellular Outcome | Reference |
|---|---|---|---|
| p38 MAPK | Inflammatory Cytokines, Osmotic Shock | Inflammation, Apoptosis | thermofisher.com |
| ERK1/2 | Growth Factors, Orthodontic Tension | Proliferation, Differentiation, Tissue Remodeling | nih.govfrontiersin.org |
| JNK | Environmental Stress, Genotoxic Stress | Apoptosis, Inflammation | frontiersin.org |
Research on NADPH Oxidase Activity Inhibition
A key mechanism associated with the protective effects of some proline-rich peptides is the inhibition of NADPH oxidase activity. phoenixbiotech.net PR-39, for example, has been shown to inhibit the NADPH oxidase in neutrophils, which is a major source of reactive oxygen species (ROS) during inflammation. phoenixbiotech.net This inhibition of post-ischemic oxidant production is a potential mechanism for its protective effects in ischemia-reperfusion injury models. phoenixbiotech.net In hypertensive rats, chronic inhibition of NADPH oxidase has been demonstrated to reduce cerebrovascular levels of fibronectin, suggesting a role in mitigating hypertensive cerebrovascular fibrosis. nih.gov Given the shared properties among proline-rich peptides, it is plausible that Nectofibrin Hexapeptide (rat) may also exert some of its effects through the modulation of NADPH oxidase activity.
Exploration of Other Relevant Signaling Nodes (e.g., PI3K/AKT if pertinent)
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is another critical regulator of cell survival, proliferation, and metabolism. frontiersin.org This pathway can be activated by a multitude of cellular stimuli and plays a significant role in various physiological and pathological processes in rats. wikipathways.org For instance, in rat models of severe acute pancreatitis, the PI3K/Akt pathway is activated, and its inhibition can reduce inflammation and tissue damage. nih.gov Furthermore, studies in rat osteoblasts have shown that extracellular ATP stimulates cell proliferation through the PI3K/Akt pathway. conicet.gov.ar The potential for Nectofibrin Hexapeptide (rat) to engage this pathway remains an area for future investigation, but the known roles of PI3K/Akt in mediating peptide and growth factor signaling make it a relevant potential mechanism.
Mechanisms of Nectofibrin Hexapeptide (rat) Internalization and Intracellular Fate
The internalization and subsequent intracellular fate of peptides are crucial determinants of their biological activity. For many antimicrobial peptides, cellular entry is a key step. Evidence suggests that proline-rich peptides can enter cells without causing membrane lysis and then interact with intracellular targets. phoenixbiotech.net The precise mechanisms for Nectofibrin Hexapeptide (rat) internalization have not been specifically studied. However, research on other hexapeptides, such as a radiolabeled N-formylated hexapeptide, has shown that it binds to specific high-affinity receptors on rat neutrophils, with an average of approximately 67,000 receptors per cell, and is subsequently internalized. nih.gov This process is time, temperature, and pH-dependent. nih.gov It is conceivable that Nectofibrin Hexapeptide (rat) may utilize a similar receptor-mediated endocytosis mechanism for cellular entry, allowing it to interact with the downstream signaling molecules discussed previously.
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Nectofibrin Hexapeptide (rat) | |
| PR-39 | |
| Syndecan-1 | |
| Syndecan-3 | |
| p38 | |
| ERK1/2 | |
| JNK | |
| NADPH Oxidase | |
| PI3K | |
| AKT | |
| Fibronectin |
Pre Clinical Research Paradigms and Experimental Models for Nectofibrin Hexapeptide Rat Studies
In Vitro Systems for Nectofibrin Hexapeptide (rat) Research
In vitro systems represent the foundational tier of pre-clinical investigation, offering controlled environments to study the direct effects of Nectofibrin Hexapeptide (rat) at the cellular and molecular level. nih.gov These models are instrumental for initial screening, mechanistic studies, and hypothesis generation before proceeding to more complex systems.
Utilization of Primary Rat Cell Cultures and Immortalized Cell Lines
The initial assessment of Nectofibrin Hexapeptide (rat) often involves the use of primary rat cell cultures and immortalized cell lines. nih.gov Primary cells, being freshly isolated from rat tissues, closely mimic the in vivo physiological state but have a limited lifespan. In contrast, immortalized cell lines offer the advantage of indefinite proliferation, providing a consistent and reproducible system for high-throughput screening.
For instance, to investigate the potential anti-inflammatory properties of Nectofibrin Hexapeptide (rat), primary rat macrophages could be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The subsequent addition of the hexapeptide would allow for the quantification of its effect on the production of pro-inflammatory cytokines such as TNF-α and IL-6. arigobio.com Similarly, immortalized rat endothelial cell lines could be employed to study the hexapeptide's influence on cell migration and proliferation, key processes in tissue repair and angiogenesis.
Table 1: Representative Cell Lines for Nectofibrin Hexapeptide (rat) In Vitro Studies
| Cell Type | Origin | Key Application for Nectofibrin Hexapeptide (rat) Research |
| Primary Rat Aortic Smooth Muscle Cells | Rat Aorta | Studying effects on vascular cell proliferation and migration. |
| H9c2(2-1) | Rat Myocardium | Investigating cardioprotective and regenerative potential. |
| PC12 | Rat Pheochromocytoma | Assessing neuroprotective and neurite outgrowth effects. |
| NR8383 | Rat Alveolar Macrophage | Evaluating immunomodulatory and anti-inflammatory activity. arigobio.com |
Application of Advanced Three-Dimensional (3D) Cell Culture Models
While 2D cell cultures are valuable, they often fail to recapitulate the complex cellular interactions and microenvironment of living tissues. acs.orgnih.gov Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for studying the effects of Nectofibrin Hexapeptide (rat). frontiersin.orgresearchgate.netscientificarchives.com
Spheroids, which are aggregates of cells grown in suspension or non-adherent plates, can mimic the architecture and gradients of nutrients and oxygen found in small avascular tumors or tissue microdomains. acs.orgnih.gov For example, co-culturing rat fibroblasts and keratinocytes to form skin spheroids could be used to assess the hexapeptide's ability to promote wound closure and tissue regeneration. mdpi.com
Organoids, derived from stem cells, are even more complex structures that self-organize to resemble miniature organs. nih.govaccscience.comresearchgate.net The use of rat intestinal organoids could provide insights into the potential effects of Nectofibrin Hexapeptide (rat) on intestinal barrier function and epithelial repair mechanisms. jove.com
Table 2: Comparison of 3D Cell Culture Models for Nectofibrin Hexapeptide (rat) Research
| Model Type | Description | Advantages for Nectofibrin Hexapeptide (rat) Studies |
| Spheroids | Self-assembled cellular aggregates. acs.org | Mimic micro-tissue environments and cell-cell interactions. acs.org |
| Organoids | Stem-cell derived, self-organizing mini-organs. jove.com | Recapitulate organ-specific architecture and function. researchgate.netacs.org |
| Microphysiological Systems | "Organs-on-a-chip" with microfluidic channels. frontiersin.org | Allow for the study of systemic effects and drug metabolism. cellgs.com |
Co-culture Models for Investigating Multicellular Interactions
Many biological processes involve intricate communication between different cell types. nih.govopenbiotechnologyjournal.com Co-culture models, where two or more distinct cell populations are grown together, are essential for dissecting these multicellular interactions in response to Nectofibrin Hexapeptide (rat). nih.govresearchgate.net
For instance, a co-culture of rat neurons and glial cells could be used to investigate the neuroprotective and anti-inflammatory effects of the hexapeptide in a simulated neuroinflammatory environment. Similarly, co-culturing endothelial cells with pericytes can create a more realistic model of the blood-brain barrier to study the hexapeptide's potential for central nervous system delivery.
Ex Vivo Organ and Tissue Slice Models for Mechanistic Investigations
Bridging the gap between in vitro and in vivo studies, ex vivo models utilize freshly isolated organs or tissue slices maintained in a viable state for a short period. nih.govnih.govtno-pharma.com These models preserve the native tissue architecture and cellular heterogeneity, offering a more integrated system to study the immediate effects of Nectofibrin Hexapeptide (rat). oatext.com
For example, a precision-cut rat liver slice could be used to assess the hexapeptide's direct impact on hepatic cell function and metabolism without the confounding factors of systemic circulation. An isolated, perfused rat heart model (Langendorff preparation) could be employed to investigate the direct cardioprotective effects of the hexapeptide during simulated ischemia-reperfusion injury. These models are particularly valuable for mechanistic studies and for evaluating organ-specific responses. nih.gov
In Vivo Rodent Models for Functional and Mechanistic Studies of Nectofibrin Hexapeptide (rat)
In vivo rodent models are indispensable for evaluating the systemic effects, and functional outcomes of Nectofibrin Hexapeptide (rat) in a living organism. nih.govacs.org These models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in vitro or ex vivo. acs.org
Selection and Establishment of Relevant Rat Disease Models
The selection of an appropriate rat disease model is contingent on the hypothesized therapeutic application of Nectofibrin Hexapeptide (rat). nih.govnih.gov These models are designed to mimic specific aspects of human diseases, providing a platform to assess the hexapeptide's potential efficacy.
Models of Inflammation: To study anti-inflammatory potential, models like carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation in rats can be utilized. asianjpr.com In these models, the administration of Nectofibrin Hexapeptide (rat) would be evaluated for its ability to reduce swelling, inflammatory cell infiltration, and pro-inflammatory cytokine levels. arigobio.comnih.govresearchgate.net
Models of Tissue Injury: For investigating tissue repair and regeneration, models such as incisional skin wounds, spinal cord injury, or ischemia-reperfusion injury in rats are relevant. researchgate.netnih.govnih.govplos.org The therapeutic effect of the hexapeptide could be assessed by measuring the rate of wound closure, functional recovery, or the extent of tissue damage.
Table 3: Examples of In Vivo Rat Models for Nectofibrin Hexapeptide (rat) Studies
| Disease Area | Rat Model | Key Parameters for Evaluation |
| Inflammation | Carrageenan-Induced Paw Edema asianjpr.com | Paw volume, myeloperoxidase activity, cytokine levels. |
| Lipopolysaccharide (LPS)-Induced Endotoxemia | Serum cytokine levels (TNF-α, IL-6), organ damage markers. arigobio.com | |
| Tissue Injury | Excisional Skin Wound Model | Wound closure rate, histological analysis of granulation tissue. |
| Spinal Cord Injury (SCI) Model researchgate.netnih.govfrontiersin.org | Locomotor function recovery, lesion volume, axonal regeneration. | |
| Ischemia-Reperfusion Injury Model plos.org | Infarct size, functional deficit, markers of oxidative stress. | |
| Infection | Cecal Ligation and Puncture (CLP) Sepsis Model | Survival rate, bacterial load in blood and organs, inflammatory markers. |
| Neutropenic Thigh Infection Model iiarjournals.org | Bacterial burden in tissue, local inflammatory response. |
Methodological Considerations for Peptide Delivery in Rodent Studies
The delivery of peptides in rodent models is a critical aspect of preclinical research that significantly influences experimental outcomes. The choice of administration route is dictated by the peptide's physicochemical properties, its intended target, and the desired pharmacokinetic profile. For a novel compound such as a hexapeptide, researchers would consider several established methods, each with distinct advantages and challenges.
Common routes of administration in rodent studies include intravenous (IV), subcutaneous (SC), intraperitoneal (IP), and intranasal (IN) delivery. nih.gov IV administration ensures immediate and complete bioavailability, providing a direct measure of a peptide's effect. However, it can be technically challenging in small animals like mice and may not be suitable for long-term studies. SC and IP injections are more straightforward to perform and can allow for slower absorption and a more sustained release profile. nih.gov
Intranasal delivery has emerged as a promising non-invasive method, particularly for peptides targeting the central nervous system, as it can potentially bypass the blood-brain barrier. nih.gov For instance, studies on the peptide P8, a candidate for Alzheimer's disease treatment, demonstrated that intranasal delivery in rats resulted in significant brain uptake. nih.gov Another strategy for controlled, long-term delivery involves the use of hydrogels. For example, a rationally designed hexapeptide hydrogelator has been shown to allow for sustained release of therapeutic agents over several days following a single subcutaneous injection in a mouse model. researchgate.net
The stability of the peptide in biological matrices is another key consideration. Peptides are susceptible to degradation by proteases in plasma and tissues. Preclinical studies often involve incubating the peptide in plasma and brain homogenates from the study species (e.g., rat or mouse) to assess its metabolic stability, a crucial step before in vivo administration. nih.gov
Table 1: Comparison of Peptide Delivery Routes in Rodent Studies
| Delivery Route | Advantages | Disadvantages | Typical Application |
|---|---|---|---|
| Intravenous (IV) | 100% bioavailability; rapid onset. | Technically difficult in small rodents; potential for rapid clearance. | Pharmacokinetic studies; acute effect studies. |
| Subcutaneous (SC) | Easier to administer; allows for slower absorption. | Variable absorption rates; potential for local tissue reactions. | Sustained delivery studies; chronic treatment models. |
| Intraperitoneal (IP) | Large surface area for absorption; relatively easy to perform. | Risk of injection into organs; potential for first-pass metabolism in the liver. | General screening; studies where IV is not feasible. |
| Intranasal (IN) | Non-invasive; potential for direct brain delivery. | Variable absorption; potential for local irritation or drainage into lungs. | CNS-targeting peptide studies. nih.gov |
| Microinjection | Direct delivery to a specific tissue or brain region. | Invasive; requires stereotactic surgery. | Studies of localized effects in the brain or other tissues. biorxiv.orgnih.gov |
Assessment of Tissue-Level Responses and Functional Outcomes in Vivo
Following the administration of a peptide, a multi-faceted approach is required to assess its effects at both the tissue and whole-organism levels. The specific assessments would be guided by the hypothesized mechanism of action of the peptide. Given that Nectofibrin Hexapeptide (rat) is categorized with anti-microbial and potentially anti-inflammatory peptides like PR-39, which is implicated in wound repair and ischemia-reperfusion injury, assessment would likely focus on these areas. phoenixbiotech.net
Tissue-Level Assessments:
Histopathology and Morphometry: A primary method for evaluating tissue response is the microscopic examination of tissue sections. In models of tissue injury, such as necrotizing enterocolitis in neonatal rats, intestinal tissue is scored for damage. nih.govnih.gov For other conditions, changes in cell morphology, tissue structure, or cell populations are quantified. For example, in studies of dietary fats on the rat intestine, villus height and crypt depth were measured to assess mucosal changes. cambridge.org
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to detect the presence and localization of specific proteins within the tissue. For instance, in a mouse model of Alzheimer's disease, IHC could be used to assess the impact of a hexapeptide on the downregulation of specific glutamate (B1630785) receptors in the hippocampus. biorxiv.orgnih.gov In the context of inflammation, markers for immune cells (e.g., neutrophils, macrophages) or inflammatory mediators would be targeted.
Gene and Protein Expression Analysis: Quantitative real-time PCR (qPCR) and Western blotting are standard methods to measure changes in gene and protein expression, respectively. Following peptide treatment, tissues would be analyzed for changes in the expression of target receptors, inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), or other relevant biomarkers. mdpi.com Peptidome analysis using mass spectrometry can also be employed to identify and quantify a wide range of endogenous peptides in tissues following an intervention. nih.govpnas.org
Functional Outcome Assessments:
Physiological Measurements: Depending on the target system, a variety of functional outcomes can be measured. In metabolic studies, this could include oral glucose tolerance tests or measurements of serum lipids. scielo.org.co In models of kidney injury, renal cell uptake of radiolabeled compounds can be assessed. mdpi.com
Behavioral Tests: If the peptide is expected to have effects on the central nervous system, a battery of behavioral tests would be employed to assess changes in cognition, anxiety, or motor function.
Electrophysiology: For peptides targeting the nervous system, ex vivo brain slices can be used to measure synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), providing a direct functional measure of synaptic health. biorxiv.orgnih.gov
Table 2: Illustrative Framework for Assessing a Novel Peptide in a Rodent Injury Model
| Assessment Category | Specific Technique | Example Endpoint Measured |
|---|---|---|
| Tissue Morphology | Histological Staining (H&E) | Injury score (e.g., 0-4 scale); measurement of tissue edema. |
| Cellular Response | Immunohistochemistry | Quantification of infiltrating immune cells (e.g., CD45+ cells/area). |
| Molecular Response | qPCR | mRNA expression levels of inflammatory cytokines (e.g., TNF-α, IL-6). |
| Protein-Level Response | Western Blot / ELISA | Protein levels of signaling pathway components (e.g., phosphorylated NF-κB). mdpi.com |
| Systemic Response | Serum Analysis | Circulating levels of inflammatory markers or organ damage enzymes. |
| Functional Outcome | Survival Analysis | Percentage of animal survival over the study period. |
Methodological Approaches in Nectofibrin Hexapeptide Rat Research
Analytical Techniques for Nectofibrin Hexapeptide (rat) Detection and Quantification
The initial steps in researching Nectofibrin Hexapeptide (rat) involve developing robust methods for its detection and quantification in various biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for this purpose. nih.govresolvemass.caijsra.net Reversed-phase HPLC can effectively separate the hexapeptide from complex mixtures, while mass spectrometry provides highly sensitive and specific detection based on its mass-to-charge ratio. nih.govijsra.net For precise quantification, methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed, offering high accuracy and robustness. nih.gov
Table 1: Comparison of Analytical Techniques for Nectofibrin Hexapeptide (rat) Analysis
| Technique | Principle | Application in Nectofibrin Hexapeptide Research | Advantages | Limitations |
| RP-HPLC-UV | Separation based on hydrophobicity, detection by UV absorbance. | Purity assessment and quantification of synthetic Nectofibrin Hexapeptide. | Cost-effective, robust. | Lower sensitivity and specificity compared to MS. |
| LC-MS | Separation by liquid chromatography, detection by mass-to-charge ratio. nih.gov | Identification and quantification in biological matrices (e.g., plasma, tissue homogenates). nih.gov | High sensitivity and specificity. resolvemass.ca | More complex instrumentation and data analysis. |
| ELISA | Antigen-antibody interaction with enzymatic signal amplification. formulationbio.com | High-throughput screening and quantification in biological fluids. | High sensitivity and specificity, suitable for large sample numbers. | Requires specific antibody development, which can be time-consuming and costly. |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide followed by quantification of constituent amino acids. biosynth.com | Confirmation of peptide identity and determination of absolute peptide concentration. biosynth.com | Provides accurate quantification and compositional verification. resolvemass.ca | Destructive to the sample, does not provide sequence information. |
This table is a representative example and not based on actual experimental data for Nectofibrin Hexapeptide (rat).
Molecular Biological Techniques for Gene and Protein Expression Analysis
Understanding the regulation of Nectofibrin Hexapeptide (rat) begins with analyzing the expression of its corresponding gene and the subsequent protein synthesis. The process of gene expression, where the information from a gene is used to create a functional product like a protein, is fundamental to molecular biology. khanacademy.org Short peptides can play a significant role in regulating gene expression. nih.gov
Techniques such as reverse transcription-polymerase chain reaction (RT-PCR) and quantitative PCR (qPCR) would be employed to measure the mRNA levels of the gene encoding the precursor protein of Nectofibrin Hexapeptide in different tissues and under various physiological conditions. news-medical.net This provides insights into the transcriptional regulation of the peptide. Western blotting, using an antibody specific to the Nectofibrin Hexapeptide precursor, would be used to detect and quantify the protein levels, confirming that the gene expression translates into protein production. news-medical.net
Advanced Cell-Based Assays
To investigate the biological functions of Nectofibrin Hexapeptide (rat), a variety of cell-based assays are essential. americanpeptidesociety.org These assays assess the peptide's effects on key cellular processes. For instance, proliferation assays, such as the MTT or BrdU incorporation assays, would reveal if the hexapeptide stimulates or inhibits cell growth. mdpi.com Migration and adhesion assays, like the wound-healing or Boyden chamber assays, could determine its role in cell motility and attachment. Furthermore, cell viability assays would be crucial to distinguish between effects on proliferation and cytotoxicity. To explore its potential immunomodulatory roles, co-culture systems with immune cells (e.g., macrophages, lymphocytes) could be established to measure changes in cytokine secretion or immune cell activation markers. americanpeptidesociety.org
Table 2: Illustrative Cell-Based Assays for Nectofibrin Hexapeptide (rat) Functional Analysis
| Assay Type | Specific Technique | Endpoint Measured | Potential Insight into Nectofibrin Hexapeptide Function |
| Proliferation | MTT Assay | Cell viability/metabolic activity. mdpi.com | Effect on cell growth and division. |
| Migration | Wound-Healing Assay | Rate of "wound" closure by migrating cells. | Role in cell motility and tissue repair. |
| Adhesion | Cell Adhesion Assay | Number of cells adhering to an extracellular matrix-coated surface. | Involvement in cell-matrix interactions. |
| Viability | Trypan Blue Exclusion | Percentage of live cells. | Differentiating cytostatic vs. cytotoxic effects. |
| Immune Modulation | Cytokine Bead Array | Levels of secreted cytokines (e.g., TNF-α, IL-6). | Influence on inflammatory responses. |
This table is a representative example and not based on actual experimental data for Nectofibrin Hexapeptide (rat).
Histopathological and Immunofluorescence Techniques for Tissue Analysis
To understand the localization and effects of Nectofibrin Hexapeptide (rat) within the context of whole tissues, histopathological and immunofluorescence techniques are indispensable. researchgate.netwikipedia.org Histopathological analysis, typically involving hematoxylin (B73222) and eosin (B541160) (H&E) staining of tissue sections, would be used to observe any morphological changes in tissues from animals treated with the hexapeptide compared to controls. This can reveal signs of tissue regeneration, inflammation, or other pathological alterations.
Immunofluorescence staining, a powerful technique that uses fluorophore-conjugated antibodies, allows for the precise visualization of the peptide within tissue sections. wikipedia.orgnanostring.com By using a specific antibody against Nectofibrin Hexapeptide, its distribution in different cell types and subcellular compartments can be mapped. chempartner.com Multiplex immunofluorescence can further be employed to co-localize the hexapeptide with other protein markers, providing insights into its cellular interactions and functional context. virginia.edu
Omics Approaches in Nectofibrin Hexapeptide (rat) Contexts
Omics technologies offer a global, unbiased view of the molecular changes induced by Nectofibrin Hexapeptide (rat). nih.govcreative-proteomics.com
Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance of thousands of proteins in cells or tissues treated with the hexapeptide. frontlinegenomics.com This can reveal the signaling pathways and cellular processes modulated by Nectofibrin Hexapeptide.
Transcriptomics: RNA-sequencing (RNA-Seq) provides a comprehensive profile of all the genes that are up- or down-regulated in response to the peptide. This helps to understand its impact on gene expression on a genome-wide scale.
Metabolomics: By analyzing the global changes in small-molecule metabolites, metabolomics can shed light on the metabolic pathways affected by Nectofibrin Hexapeptide.
Integrating these multi-omics datasets can provide a systems-level understanding of the peptide's mechanism of action. frontiersin.org
Biophysical Characterization Techniques Applied to Nectofibrin Hexapeptide (rat)
A thorough biophysical characterization is essential to understand the structural properties of Nectofibrin Hexapeptide (rat) and how they relate to its function. vimta.comnih.gov Techniques like circular dichroism (CD) spectroscopy would be used to determine the secondary structure of the peptide (e.g., alpha-helix, beta-sheet). tandfonline.com Nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution three-dimensional structural information in solution. resolvemass.ca Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful methods to quantify the binding affinity and kinetics of the hexapeptide's interactions with its molecular targets. conceptlifesciences.com
Table 3: Biophysical Techniques for Nectofibrin Hexapeptide (rat) Characterization
| Technique | Information Gained | Relevance to Nectofibrin Hexapeptide Research |
| Circular Dichroism (CD) Spectroscopy tandfonline.com | Secondary structure content (α-helix, β-sheet, random coil). | Understanding the peptide's conformation, which is critical for its biological activity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy resolvemass.ca | High-resolution 3D structure and dynamics. | Elucidating the precise spatial arrangement of atoms, providing a basis for rational drug design. |
| Isothermal Titration Calorimetry (ITC) conceptlifesciences.com | Binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS). | Quantifying the strength and nature of the interaction with its binding partners. |
| Surface Plasmon Resonance (SPR) conceptlifesciences.com | Real-time binding kinetics (kon, koff) and affinity (KD). | Characterizing the dynamics of the peptide-target interaction. |
This table is a representative example and not based on actual experimental data for Nectofibrin Hexapeptide (rat).
Advanced Microscopy and Imaging for Subcellular Localization and Interaction Studies
To visualize the precise location of Nectofibrin Hexapeptide (rat) within cells and observe its dynamic interactions, advanced microscopy techniques are employed. nih.govresearchgate.net Confocal microscopy, coupled with immunofluorescence, can provide high-resolution images of the peptide's subcellular distribution, for example, whether it is localized to the plasma membrane, cytoplasm, or nucleus. americanlaboratory.com For even higher resolution, super-resolution microscopy techniques like STED or PALM/STORM can be used to pinpoint its location with nanometer precision. biorxiv.org Live-cell imaging allows for the real-time tracking of fluorescently-labeled Nectofibrin Hexapeptide, providing insights into its trafficking and interactions with other cellular components in living cells. researchgate.net
Future Research Directions and Translational Perspectives for Nectofibrin Hexapeptide Rat
Unraveling Novel Biological Functions and Signaling Pathways of Nectofibrin Hexapeptide (rat)
A primary future objective is to determine the fundamental biological role of Nectofibrin Hexapeptide (rat). Initial research would logically focus on identifying its binding partners and the cellular signaling pathways it modulates. Given that many peptides act as signaling molecules, investigating its effects on known signaling cascades is a crucial first step. explorationpub.com
Potential Research Approaches:
Affinity Chromatography and Mass Spectrometry: To identify cellular receptors or other binding proteins for Nectofibrin Hexapeptide (rat).
Kinase and Phosphatase Activity Assays: To screen for effects on major signaling pathways, such as MAP kinase, PI3K/Akt, and JAK/STAT pathways, which are common targets of bioactive peptides.
Gene Expression Profiling: Utilizing techniques like RNA sequencing to observe changes in gene expression in cells treated with the hexapeptide, which can provide clues about the pathways it influences. For instance, studies on other synthetic hexapeptides have successfully used gene expression analysis to identify effects on genes like CDH1, which encodes E-cadherin, a key protein in cell adhesion. mdpi.com
Second Messenger Assays: Measuring changes in intracellular signaling molecules like cAMP, cGMP, and calcium ions following peptide administration.
Hypothetical Signaling Interactions of Nectofibrin Hexapeptide (rat)
| Signaling Pathway | Potential Effect of Nectofibrin Hexapeptide (rat) | Rationale/Homology |
|---|---|---|
| MAPK/ERK Pathway | Modulation of cell proliferation and differentiation | A common pathway regulated by peptide hormones and growth factors. |
| PI3K/Akt Pathway | Regulation of cell survival and metabolism | Known to be influenced by various therapeutic peptides. |
| NF-κB Pathway | Involvement in inflammatory and immune responses | Many antimicrobial and immunomodulatory peptides signal through this pathway. |
Exploration of Nectofibrin Hexapeptide (rat) in Underexplored Physiological and Pathological Processes
Once fundamental biological activity is established, research can expand to explore the role of Nectofibrin Hexapeptide (rat) in less characterized physiological and pathological contexts. Bioactive peptides derived from food proteins have shown potential in preventing or treating a range of diseases, including diabetes, cardiovascular diseases, and cancer, suggesting that novel peptides like Nectofibrin Hexapeptide could have similar applications. nih.gov
Potential Areas of Investigation:
Neuroinflammation and Neurodegeneration: Investigating whether the peptide can cross the blood-brain barrier and modulate inflammatory processes in the central nervous system.
Metabolic Syndrome: Exploring its effects on glucose metabolism, insulin (B600854) sensitivity, and lipid profiles in animal models of metabolic disease. nih.gov
Tissue Regeneration and Wound Healing: Assessing its ability to promote cell migration, proliferation, and extracellular matrix deposition, similar to other peptides used in tissue engineering. mdpi.comgenscript.com
Host-Microbiome Interactions: Given that some peptides have antimicrobial properties, examining its effect on the gut microbiota and its potential role in maintaining gut homeostasis is a valid research direction. rsc.org
Strategies for Developing Optimized Nectofibrin Hexapeptide (rat) Analogues with Enhanced Potency or Selectivity
A significant challenge in peptide-based therapeutics is their often-low metabolic stability and bioavailability. brieflands.com Therefore, a key research avenue is the development of modified analogues of Nectofibrin Hexapeptide (rat) to improve its drug-like properties.
Strategies for Analogue Development:
Amino Acid Substitution: Systematically replacing amino acids in the hexapeptide sequence to identify residues critical for activity and to enhance binding affinity or stability. plos.org
Cyclization: Converting the linear peptide into a cyclic form. Cyclic peptides generally exhibit greater conformational rigidity and stability against proteases. mdpi.com
Incorporation of Unnatural Amino Acids: Introducing non-standard amino acids can improve stability and create novel functionalities. plos.org
Peptidomimetics: Designing non-peptide molecules that mimic the structure and function of the hexapeptide but have improved pharmacokinetic properties.
Solid-Phase Peptide Synthesis (SPPS): This is a standard method for producing both the parent peptide and its analogues for screening and optimization. brieflands.comasm.org
Table of Potential Modifications and Their Rationale
| Modification Strategy | Example | Desired Outcome |
|---|---|---|
| Alanine Scanning | Systematically replace each amino acid with Alanine | Identify key residues for biological activity. |
| D-Amino Acid Substitution | Replace L-amino acids with their D-isomers | Increase resistance to proteolytic degradation. |
| PEGylation | Covalent attachment of polyethylene (B3416737) glycol | Enhance solubility and in vivo half-life. |
Integration of Systems Biology and Computational Approaches for Comprehensive Understanding
Modern research on novel peptides heavily relies on computational and systems biology approaches to predict function and guide experimental work. explorationpub.com These in silico methods can accelerate the discovery process and reduce the need for extensive, untargeted laboratory screening. nih.govnih.gov
Computational and Systems Biology Tools:
Molecular Docking and Dynamics Simulations: To predict how Nectofibrin Hexapeptide (rat) and its analogues bind to target proteins and to understand the structural basis of their activity. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models that correlate the chemical structure of peptide analogues with their biological activity.
Transcriptomics and Proteomics: To obtain a global view of the cellular changes induced by the peptide, helping to construct comprehensive network models of its action.
Peptide Prediction Algorithms: Using machine learning and bioinformatics tools to predict potential functions (e.g., antimicrobial, anticancer, cell-penetrating) based on the peptide's sequence. nih.govexlibrisgroup.com
Potential Research Applications of Nectofibrin Hexapeptide (rat) as a Biological Tool or Pre-clinical Candidate
Beyond its direct therapeutic potential, Nectofibrin Hexapeptide (rat) could be developed as a valuable research tool or serve as a scaffold for creating pre-clinical drug candidates. explorationpub.com
Potential Applications:
Research Tool: If the peptide is found to be a highly specific ligand for a particular receptor or enzyme, it could be labeled (e.g., with a fluorescent tag or biotin) and used as a probe to study the function and localization of its target.
Target for Drug Discovery: The peptide could be used in screening assays to identify small molecules that mimic or block its activity, providing a starting point for traditional drug development.
Pre-clinical Candidate: Should the peptide or one of its optimized analogues demonstrate significant efficacy and a favorable safety profile in cell-based and animal models, it could advance into formal pre-clinical development for a specific disease indication. Synthetic peptides are increasingly being investigated as alternatives to traditional antibiotics and for applications in cosmetics and the food industry. explorationpub.comexplorationpub.com
Q & A
Q. How can researchers leverage public databases like neXtProt to contextualize findings on Nectofibrin Hexapeptide (rat)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
